molecular formula C12H11NO4S2 B8373225 3-(5-Sulfamoyl-2-thienyl)benzoic acid methyl ester

3-(5-Sulfamoyl-2-thienyl)benzoic acid methyl ester

Cat. No. B8373225
M. Wt: 297.4 g/mol
InChI Key: ZIKMMDRCQKLMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Sulfamoyl-2-thienyl)benzoic acid methyl ester is a useful research compound. Its molecular formula is C12H11NO4S2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Sulfamoyl-2-thienyl)benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Sulfamoyl-2-thienyl)benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(5-Sulfamoyl-2-thienyl)benzoic acid methyl ester

Molecular Formula

C12H11NO4S2

Molecular Weight

297.4 g/mol

IUPAC Name

methyl 3-(5-sulfamoylthiophen-2-yl)benzoate

InChI

InChI=1S/C12H11NO4S2/c1-17-12(14)9-4-2-3-8(7-9)10-5-6-11(18-10)19(13,15)16/h2-7H,1H3,(H2,13,15,16)

InChI Key

ZIKMMDRCQKLMHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1′-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride-dichloromethane complex (272 mg, 0.33 mmol), 3-methoxycarbonylphenylboronic acid (898 mg, 4.99 mmol), and tripotassium phosphate (1.41 g, 6.64 mmol) were added to a solution of commercially available 5-bromothiophene-2-sulfonamide (805 mg, 3.33 mmol) in mixture of 1,4-dioxane (10 mL) and DMF (1 mL), followed by stirring at 85° C. overnight in an argon atmosphere. The reaction solution was concentrated. A saturated aqueous solution of sodium chloride was added to the residue, followed by extraction with methylene chloride and drying over anhydrous sodium sulfate. The solvent was distilled off, and methanol was added to the residue. The precipitated solid was filtered off. The residue obtained by distilling the solvent off was subjected to purification by silica gel column chromatography to obtain 3-(5-sulfamoyl-2-thienyl)benzoic acid methyl ester (529 mg, 1.78 mmol) (yield: 53%).
Quantity
898 mg
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.